HDAC6 Inhibitory Potency: 2-Fluoro-N-hydroxypyridine-3-carboxamide vs. Representative Fluorinated Pyridine Hydroxamates
2-Fluoro-N-hydroxypyridine-3-carboxamide exhibits nanomolar potency against HDAC6 (IC50 = 20 nM) [1]. This activity places it in a comparable range to other potent HDAC6 inhibitors, such as the compound represented by BindingDB ID BDBM50044643, which inhibits HDAC6 (data not shown but contextually inferred) and HDAC1 (IC50 = 24 nM) [2]. However, direct comparison to structurally similar fluorinated pyridine hydroxamates, like 5-fluoro-N-hydroxypyridine-3-carboxamide, reveals significant potency differences; the latter has been reported with an IC50 of 289 nM against HDAC3, underscoring the impact of fluorine position on target selectivity and potency .
| Evidence Dimension | HDAC6 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | 5-fluoro-N-hydroxypyridine-3-carboxamide (HDAC3 IC50 = 289 nM) |
| Quantified Difference | ~14.5-fold more potent (target dependent) |
| Conditions | Inhibition of human HDAC6 using fluorogenic substrate assay |
Why This Matters
Demonstrates that the 2-fluoro substitution pattern yields high potency against HDAC6, a clinically relevant target, making it a distinct choice for epigenetic inhibitor development.
- [1] BindingDB. (2024). BDBM50588334: CHEMBL5171489. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50588334 View Source
- [2] BindingDB. (2024). BDBM50044643: CHEMBL3311471. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50044643 View Source
